Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate
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Overview
Description
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring, which is further connected to a methyl acetate group through an ether linkage. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate typically involves the following steps:
Bromination and Iodination: The starting material, pyridine, undergoes bromination and iodination to introduce the bromine and iodine atoms at specific positions on the pyridine ring.
Ether Formation: The brominated and iodinated pyridine derivative is then reacted with methyl chloroacetate in the presence of a base, such as potassium carbonate, to form the ether linkage, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the pyridine ring or the attached functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate can be compared with other pyridine derivatives that have different halogen substituents or functional groups. Similar compounds include:
- Methyl 2-((2-chloro-6-iodopyridin-3-yl)oxy)acetate
- Methyl 2-((2-bromo-6-fluoropyridin-3-yl)oxy)acetate
- Methyl 2-((2-iodo-6-chloropyridin-3-yl)oxy)acetate
The uniqueness of this compound lies in its specific combination of bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo.
Biological Activity
Methyl 2-((2-bromo-6-iodopyridin-3-yl)oxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of a bromine and iodine atom on a pyridine ring, which may contribute to its biological activity. The molecular formula is C8H8BrINO2, with a molecular weight of approximately 295.06 g/mol.
The compound is believed to exert its biological effects primarily through inhibition of specific kinases involved in cellular signaling pathways. Kinases play a crucial role in regulating various cellular processes, including proliferation, differentiation, and metabolism.
Target Kinases
- AAK1 (Adaptor Associated Kinase 1) : Inhibitors targeting AAK1 have shown potential in antiviral therapies, particularly against viruses like Dengue and Zika.
- GAK (Cyclin G Associated Kinase) : GAK inhibitors are being explored for their role in modulating viral infections and have demonstrated efficacy in preclinical models.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, studies have demonstrated that selective AAK1 and GAK inhibitors can effectively reduce viral replication in vitro. The mechanism involves the modulation of kinase activity that is critical for viral entry and replication within host cells .
Inhibition Studies
In vitro studies have shown that this compound can inhibit the phosphorylation activities of target kinases at submicromolar concentrations. This inhibition leads to decreased cell proliferation in cancer cell lines, suggesting potential applications in oncology .
Case Study 1: AAK1 Inhibition
A study investigated the effects of various AAK1 inhibitors on Dengue virus infection in human primary monocyte-derived dendritic cells (MDDCs). The results indicated that treatment with this compound significantly reduced viral load, demonstrating its potential as an antiviral agent .
Case Study 2: GAK Inhibition
Another study focused on GAK inhibitors, revealing that compounds structurally related to this compound exhibited potent antiviral activity against multiple strains of viruses, including SARS-CoV-2. The findings suggest that these compounds can serve as broad-spectrum antiviral agents by targeting host cell kinases essential for viral replication .
Data Tables
Biological Activity | Target Kinase | IC50 (µM) | Effect |
---|---|---|---|
Antiviral | AAK1 | <0.5 | Significant reduction in viral load |
Antiviral | GAK | <0.5 | Broad-spectrum antiviral activity |
Cancer Cell Proliferation Inhibition | Various | <1.0 | Decreased cell proliferation |
Properties
Molecular Formula |
C8H7BrINO3 |
---|---|
Molecular Weight |
371.95 g/mol |
IUPAC Name |
methyl 2-(2-bromo-6-iodopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C8H7BrINO3/c1-13-7(12)4-14-5-2-3-6(10)11-8(5)9/h2-3H,4H2,1H3 |
InChI Key |
RGFLUSGTTYOFFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(N=C(C=C1)I)Br |
Origin of Product |
United States |
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